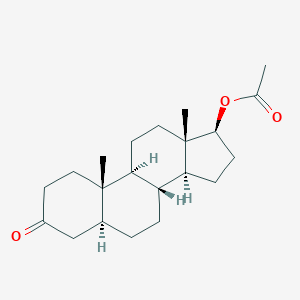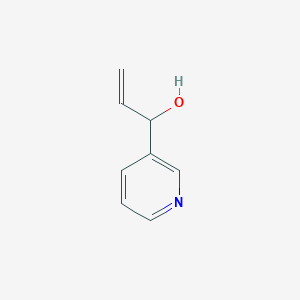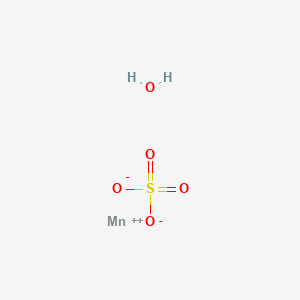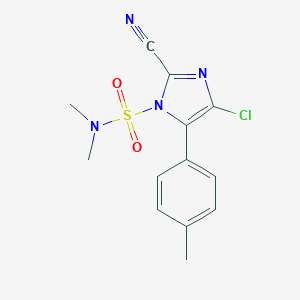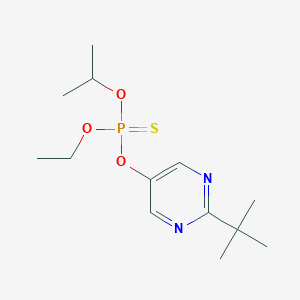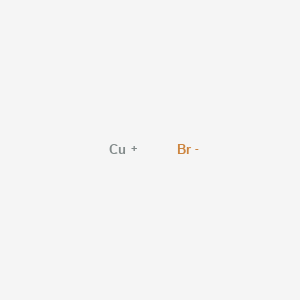![molecular formula C19H20FNO2 B129113 (6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol CAS No. 146578-65-6](/img/structure/B129113.png)
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It belongs to the family of dibenzylisoquinoline alkaloids and is commonly referred to as F13714.
作用機序
The mechanism of action of F13714 is not fully understood. However, it is believed to act on several molecular targets, including dopamine receptors, serotonin receptors, and sigma receptors. F13714 has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
生化学的および生理学的効果
F13714 has been shown to have several biochemical and physiological effects. It can cross the blood-brain barrier and affect the central nervous system. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It also has antioxidant properties and can scavenge free radicals, which can cause cellular damage.
実験室実験の利点と制限
The advantages of using F13714 in lab experiments include its high purity, which ensures reproducibility of results, and its specificity for certain molecular targets, which allows for the study of specific pathways. However, the limitations of using F13714 in lab experiments include its low yield, which can limit the amount of material available for experiments, and its high cost, which can make it difficult to conduct large-scale studies.
将来の方向性
There are several future directions for research on F13714. One direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which can lead to the development of more specific and effective drugs. Additionally, research can focus on improving the synthesis method of F13714 to increase yield and reduce cost, which can make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, F13714 is a chemical compound that has shown significant potential in various therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, F13714 may become a valuable tool in the fight against various diseases.
合成法
The synthesis of F13714 involves several steps, including the formation of the dibenzylisoquinoline intermediate, followed by the introduction of the fluoropropyl group and the hydroxyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of the synthesis process is around 10%, and the purity of the final product is over 99%.
科学的研究の応用
F13714 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and addiction. In cancer research, F13714 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also induces apoptosis, a process of programmed cell death, in cancer cells. In neurodegenerative disorder research, F13714 has been shown to have neuroprotective effects and can prevent the death of neurons. In addiction research, F13714 has been shown to reduce drug-seeking behavior in animal models.
特性
CAS番号 |
146578-65-6 |
|---|---|
製品名 |
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol |
分子式 |
C19H20FNO2 |
分子量 |
313.4 g/mol |
IUPAC名 |
(6aR)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C19H20FNO2/c20-8-2-9-21-10-7-12-3-1-4-14-17(12)15(21)11-13-5-6-16(22)19(23)18(13)14/h1,3-6,15,22-23H,2,7-11H2/t15-/m1/s1 |
InChIキー |
BMBNPDYIASVOHA-OAHLLOKOSA-N |
異性体SMILES |
C1CN([C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
SMILES |
C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
正規SMILES |
C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
同義語 |
10,11-dihydroxy-N-(n-3-fluoropropyl)norapomorphine FNPA-10,11 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




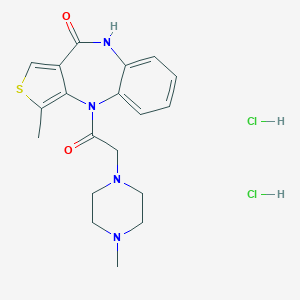
![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
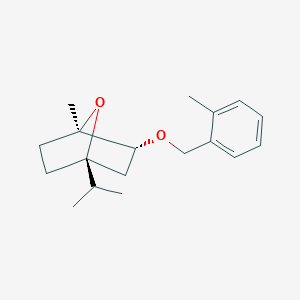
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
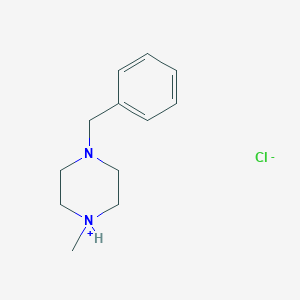
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
